
Raphin 1
Overview
Description
Raphin 1 is an orally bioavailable, selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). It is known for its ability to cross the blood-brain barrier and has shown efficacy in reducing organismal and molecular deficits in models of protein misfolding diseases, such as Huntington’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raphin 1 involves the reaction of (2,3-dichlorophenyl)methylenehydrazinecarboximidamide with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
This compound is produced on an industrial scale using advanced organic synthesis techniques. The compound is purified to achieve a high degree of purity (≥98%) and is available in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Raphin 1 primarily undergoes reactions involving its functional groups, such as:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid
Major Products Formed
Scientific Research Applications
Raphin 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphatases and their role in cellular processes.
Biology: Investigated for its effects on protein synthesis and quality control mechanisms in cells.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, such as Huntington’s disease, due to its ability to reduce protein misfolding defects.
Industry: Utilized in the development of new drugs targeting phosphatases and related pathways .
Mechanism of Action
Raphin 1 exerts its effects by selectively inhibiting the regulatory phosphatase PPP1R15B. This inhibition leads to a temporary reduction in protein synthesis, which increases the cells’ quality control capacity by reducing the quantity of protein the cells need to process. This allows cells to correct protein misfolding defects more effectively. The compound’s ability to cross the blood-brain barrier makes it particularly useful in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Salubrinal: Another inhibitor of protein phosphatase 1, known for its effects on endoplasmic reticulum stress.
Sephin1: Similar to Raphin 1, it inhibits the regulatory subunit of protein phosphatase 1 and has shown efficacy in models of neurodegenerative diseases .
Uniqueness of this compound
This compound is unique due to its high selectivity for PPP1R15B over other phosphatases, such as PPP1R15A. This selectivity allows for more targeted inhibition and reduces the likelihood of off-target effects. Additionally, its ability to cross the blood-brain barrier and its efficacy in reducing protein misfolding defects in neurodegenerative disease models make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(Z)-(2,3-dichlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTSTDGGFCQWTK-PQMHYQBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N\N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94023-67-3 | |
| Record name | 3-[(2,3-dichlorophenyl)methylene]carbazamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B7950103.png)



![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylate](/img/structure/B7950143.png)
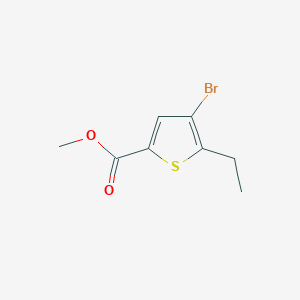
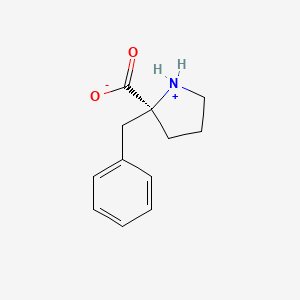
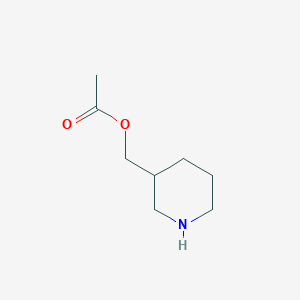
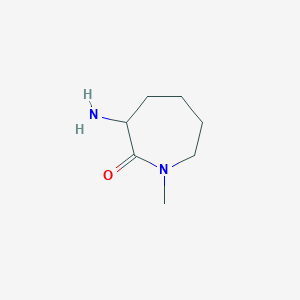


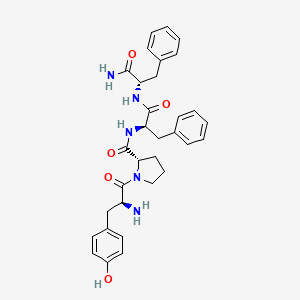
![tert-butyl N-[1-[(1-benzylpiperidin-4-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B7950209.png)
